5-Hydroxybenzo[f]quinolin-6(4H)-one
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Overview
Description
Benzo[f]quinoline-5,6-diol is a polynuclear azaheterocycle with an extended conjugation system. . The structure of Benzo[f]quinoline-5,6-diol consists of a benzene ring fused to a quinoline moiety, with hydroxyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f]quinoline-5,6-diol can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline, glycerol, sulfuric acid, and an oxidizing agent . The reaction mechanism involves the initial dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form the quinoline structure .
Industrial Production Methods: Industrial production of Benzo[f]quinoline-5,6-diol often involves optimizing the Skraup synthesis for higher yields and purity. This can include the use of alternative catalysts, such as iron or cobalt oxides, and environmentally friendly oxidizing agents .
Chemical Reactions Analysis
Types of Reactions: Benzo[f]quinoline-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Benzo[f]quinoline-5,6-diol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antibacterial and antifungal properties.
Medicine: The compound is investigated for its anticancer, antioxidant, and anti-inflammatory activities.
Industry: It is used in the development of opto-electronic materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of Benzo[f]quinoline-5,6-diol involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit ATP synthase and DNA topoisomerase II . The compound’s antioxidant properties are due to its redox cycling ability, which allows it to neutralize free radicals .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Isoquinoline: A structural isomer of quinoline, differing in the position of the nitrogen atom.
Uniqueness: Benzo[f]quinoline-5,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Conclusion
Benzo[f]quinoline-5,6-diol is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable asset in the development of new materials and therapeutic agents.
Properties
CAS No. |
302328-34-3 |
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Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
benzo[f]quinoline-5,6-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7,15-16H |
InChI Key |
VNJHMWKEQAQVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C2O)O)N=CC=C3 |
Origin of Product |
United States |
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